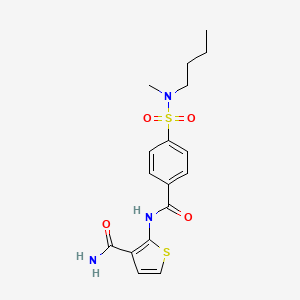

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S2/c1-3-4-10-20(2)26(23,24)13-7-5-12(6-8-13)16(22)19-17-14(15(18)21)9-11-25-17/h5-9,11H,3-4,10H2,1-2H3,(H2,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCYNMROTZEGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Sulfonamide Group: The initial step involves the reaction of N-butyl-N-methylamine with a sulfonyl chloride derivative to form the sulfonamide group.

Amidation Reaction: The sulfonamide intermediate is then reacted with 4-aminobenzoic acid to form the benzamido derivative.

Thiophene Carboxamide Formation: Finally, the benzamido derivative undergoes a coupling reaction with thiophene-3-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the sulfonamide group or the thiophene ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamido or thiophene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced sulfonamide derivatives or modified thiophene rings.

Substitution: Substituted benzamido or thiophene derivatives.

Scientific Research Applications

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate signaling pathways by binding to active sites or allosteric sites. This interaction can lead to the regulation of biological processes, such as cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Substituent Variations and Core Structure

Key Observations :

- Sulfamoyl vs. Sulfonamide Groups: The target compound’s N-butyl-N-methylsulfamoyl group differs from the morpholinosulfonyl (16e–16h) or pyrrolidinesulfonyl (BF22570) groups, which may influence solubility and target binding .

- Carboxamide vs.

Physicochemical Properties

Key Observations :

Pharmacological Activities

While the target compound’s bioactivity remains uncharacterized in the provided evidence, its analogs exhibit diverse activities:

- Antimicrobial Activity: Morpholinosulfonyl derivatives (16e–16h) showed efficacy against multidrug-resistant Mycobacterium tuberculosis (MIC values: 0.5–2 µg/mL) .

- Anti-inflammatory/Analgesic Activity: A structurally related 2-(4-methylphenylimino)-thiophene demonstrated significant analgesic effects in rodent models .

- Structural Determinants : The sulfamoyl/sulfonamide moiety is critical for target binding, as seen in antitubercular compounds . Modifications to the alkyl chain (e.g., butyl in the target compound vs. cyclohexyl in G839-0106) may tune selectivity for bacterial vs. mammalian targets.

Biological Activity

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide is a complex heterocyclic compound with potential biological activity. Its structure includes a thiophene core, a sulfamoyl group, and a carboxamide functionality, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C17H21N3O4S2

- Molecular Weight : Approximately 421.5 g/mol

- Structural Features : The compound's unique arrangement of functional groups is thought to influence its biological interactions.

Preliminary studies suggest that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes involved in critical biological pathways.

- Modulation of Protein Interactions : The compound may interact with specific proteins or receptors, altering their function and leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

Anticancer Activity

Studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties:

- Inhibition of Cell Proliferation : Compounds in the same class have shown IC50 values in the low micromolar range against various cancer cell lines, indicating effective inhibition of tumor growth .

- Mechanism : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division .

Antimicrobial Properties

There is evidence suggesting that thiophene derivatives can exhibit antimicrobial activity:

- Broad-Spectrum Activity : Some studies highlight the potential for these compounds to act against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Research Findings and Case Studies

A review of available literature reveals several important findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of melanoma cell lines with an IC50 value of 0.4 μM. |

| Study B | Showed that structural modifications led to enhanced antiproliferative activity against prostate cancer cells (IC50 = 1.6 - 3.9 μM). |

| Study C | Investigated the interaction with specific molecular targets, revealing potential pathways for drug development. |

Potential Therapeutic Applications

Given its diverse biological activities, this compound could have several therapeutic applications:

- Cancer Therapy : As a potential lead compound for developing new anticancer agents.

- Antimicrobial Treatments : For use in developing new antibiotics or antifungal medications.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide?

Acyl chloride coupling or anhydride-mediated reactions are commonly employed. For example, benzamido-thiophene derivatives can be synthesized via condensation of activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) with amine-functionalized thiophene cores. Reaction conditions often involve dry solvents (e.g., CH₂Cl₂), coupling agents, and purification via reverse-phase HPLC or recrystallization . Structural confirmation requires spectroscopic characterization (e.g., ¹H/¹³C NMR, IR) to validate amide bond formation and substituent positions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Comprehensive characterization includes:

- Spectroscopy : ¹H/¹³C NMR to confirm proton/carbon environments and substituent connectivity. IR spectroscopy to identify functional groups (e.g., C=O, S=O stretches).

- Mass spectrometry : LC-MS or HRMS to verify molecular weight and fragmentation patterns.

- Chromatography : HPLC for purity assessment (>95% recommended for biological assays) .

Q. What solvent systems and storage conditions optimize stability for this compound?

Polar aprotic solvents (e.g., DMSO, DMF) are often used for solubility, while stability testing under varying pH, temperature, and light exposure is critical. Long-term storage at -20°C in inert atmospheres (argon) minimizes degradation. Monitor stability via periodic HPLC analysis to detect hydrolysis or oxidation byproducts .

Q. How can initial biological activity screening be designed for this compound?

Prioritize in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition, receptor binding). For antibacterial studies, use standardized MIC (Minimum Inhibitory Concentration) assays with Gram-positive/negative bacterial strains. Include positive controls (e.g., known antibiotics) and validate results across replicates to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?

- Modular synthesis : Systematically vary the N-butyl-N-methylsulfamoyl or benzamido moieties to assess impacts on lipophilicity (logP) and metabolic stability.

- Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition).

- Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding interactions with target proteins, guided by substituent electronic/steric properties .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables such as cell line passage number, serum concentration, and incubation time.

- Metabolic stability analysis : Use liver microsome assays to identify if rapid metabolism reduces in vivo efficacy despite in vitro activity.

- Data triangulation : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How to evaluate the environmental fate and ecotoxicological risks of this compound?

Adopt a tiered approach:

- Physicochemical profiling : Measure logKₒw (octanol-water coefficient) and soil sorption (Kd) to predict environmental mobility.

- Degradation studies : Assess hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure).

- Ecotoxicology : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna, algae) using OECD guidelines .

Q. What computational tools are effective for predicting this compound’s ADMET properties?

- Software : Use SwissADME or ADMETLab2.0 to predict absorption (Caco-2 permeability), cytochrome P450 interactions, and toxicity endpoints (e.g., Ames test mutagenicity).

- Molecular dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayers) to evaluate blood-brain barrier penetration .

Q. How can structural analogs be designed to mitigate off-target effects observed in preclinical studies?

- Selectivity profiling : Screen against panels of related targets (e.g., GPCRs, ion channels) to identify cross-reactivity.

- Prodrug strategies : Introduce metabolically labile groups (e.g., esters) to reduce non-specific interactions.

- Crystallography : Resolve co-crystal structures with off-target proteins to guide rational modifications .

Methodological Notes

- Synthetic protocols : Ensure anhydrous conditions for sulfamoyl group incorporation to prevent hydrolysis .

- Data validation : Replicate spectral assignments using 2D NMR (e.g., HSQC, HMBC) for complex structures .

- Environmental studies : Align experimental designs with regulatory frameworks (e.g., REACH) for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.